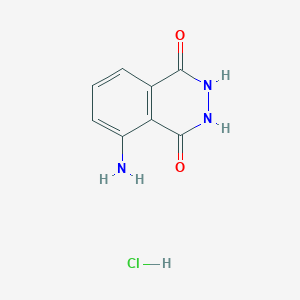
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride
Overview
Description
5-Amino-2,3-dihydrophthalazine-1,4-dione, also known as Luminol, is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is known for its ability to undergo chemiluminescence, making it useful in forensic science for detecting blood traces. The compound has also been explored for its potential in biological applications, such as inducing physiological changes in cells .
Synthesis Analysis
The synthesis of new derivatives of 5-Amino-2,3-dihydrophthalazine-1,4-dione has been reported, where Luminol reacted with organophosphorus reagents to produce olefinic products, alkoxy-, and dialkylamino derivatives . Additionally, a derivative was synthesized using thiating reagents, expanding the chemical repertoire of Luminol-based compounds. These reactions were characterized by elemental and spectroscopic analyses, confirming the structures of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of 5-Amino-2,3-dihydrophthalazine-1,4-dione and its derivatives is crucial for understanding their reactivity and properties. The structural elucidation of these compounds was achieved through spectroscopic methods, which are not detailed in the provided data but are typically inclusive of techniques such as NMR, IR, and mass spectrometry. These analyses are essential for confirming the identity of the synthesized compounds and for further study of their chemical behavior .
Chemical Reactions Analysis
The chemical reactivity of 5-Amino-2,3-dihydrophthalazine-1,4-dione has been explored through its interaction with various reagents. The formation of olefinic, alkoxy-, and dialkylamino derivatives indicates that Luminol can participate in a range of chemical transformations, potentially leading to a variety of biological and pharmacological effects. The ability to undergo such diverse reactions makes Luminol a versatile compound for further chemical exploration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Amino-2,3-dihydrophthalazine-1,4-dione derivatives are influenced by their molecular structure. While specific physical properties such as melting points, solubility, and stability are not detailed in the provided data, these properties are typically investigated to understand the compound's behavior in different environments. The electrochemical properties of Luminol have been studied, revealing its ability to induce an increase in intracellular pH in mouse embryonal fibroblasts, suggesting a role in cellular activation . This physiological effect underscores the potential biomedical applications of Luminol and its derivatives.
Relevant Case Studies
Although specific case studies are not mentioned in the provided data, the antimicrobial evaluation of the synthesized Luminol derivatives against bacterial and fungal strains is a practical application of the compound's chemical properties . The ability to modulate intracellular pH also presents a case for its use in cell biology research and possible therapeutic applications . These studies demonstrate the practical implications of the compound's unique properties and serve as a foundation for future research and development.
Scientific Research Applications
Diketopyrrolopyrroles: Synthesis, Reactivity, and Optical Properties
Diketopyrrolopyrroles, closely related chemically to 5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride, are renowned for their extensive applications in dyes, organic electronics, and fluorescence imaging due to their outstanding optical properties. Their straightforward synthesis, excellent stability, and high fluorescence quantum yield facilitate their use in a variety of real-world applications, including high-quality pigments and solar cells. The relationship between structure and optical properties has been extensively reviewed, highlighting significant changes in linear and nonlinear optical properties through chromophore extension (Grzybowski & Gryko, 2015).
Biological and Pharmacological Activities of Mesalazine
Mesalazine, also known as 5-aminosalicylic acid (5-ASA), demonstrates a wide array of pharmacological effects beyond its primary use for inflammatory bowel diseases. It exhibits antioxidant, anti-inflammatory, antibacterial, antifungal, anticancer, and gastroprotective properties. This review summarizes the therapeutic potential and medicinal use of 5-ASA, including its role as an antioxidant and anti-ulcer compound, suggesting its high therapeutic potential across various diseases (Beiranvand, 2021).
Hydantoin Derivatives: Medicinal Chemistry
Hydantoin derivatives, sharing a core structure with this compound, are highlighted for their medicinal chemistry applications. They exhibit a range of biological and pharmacological activities in therapeutic and agrochemical applications. The review discusses the importance of the hydantoin scaffold in drug discovery, supported by various medications currently in use, and its crucial role in the synthesis of non-natural amino acids with potential medical applications (Shaikh et al., 2023).
Mechanism of Action
Target of Action
The primary target of Luminol is the iron present in hemoglobin . It is also used in cellular assays to detect copper, iron, and cyanides, as well as specific proteins via western blotting .
Mode of Action
Luminol exhibits chemiluminescence, a property that allows it to emit a blue glow when mixed with an appropriate oxidizing agent . This reaction is particularly useful in forensic science for the detection of trace amounts of blood at crime scenes .
Biochemical Pathways
The chemiluminescence of Luminol is triggered by the presence of an oxidant. Usually, a solution containing hydrogen peroxide (H2O2) and hydroxide ions in water is the activator . In the presence of a catalyst such as an iron or periodate compound, the hydrogen peroxide decomposes to form oxygen and water .
Pharmacokinetics
It is known that luminol is a white-to-pale-yellow crystalline solid that is soluble in most polar organic solvents, but insoluble in water .
Result of Action
The result of Luminol’s action is the emission of a blue glow that can be seen in a darkened room . The glow only lasts about 30 seconds, but can be documented photographically .
Action Environment
The action of Luminol is influenced by environmental factors such as the presence of oxidizing agents and catalysts . Oxidizing agents capable of initiating this particular reaction are Nitrogen dioxide, PAN, hydrogen peroxide, ozone, and other atmospheric oxidants . The reaction is also dependent on the presence of a catalyst, often an iron or periodate compound .
Biochemical Analysis
Biochemical Properties
5-Amino-2,3-dihydrophthalazine-1,4-dione hydrochloride plays a crucial role in biochemical reactions, particularly in chemiluminescence. It interacts with various enzymes, proteins, and biomolecules. One of the primary interactions is with the enzyme horseradish peroxidase (HRP), which catalyzes the oxidation of luminol in the presence of hydrogen peroxide, resulting in light emission . This reaction is widely used in immunoassays and other diagnostic applications. Additionally, this compound can interact with metal ions such as copper and iron, enhancing its chemiluminescent properties .
Cellular Effects
This compound influences various cellular processes. It is known to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress in cells by generating reactive oxygen species (ROS) during its chemiluminescent reaction . This oxidative stress can lead to changes in gene expression and activation of stress response pathways. Furthermore, this compound has been shown to affect cellular metabolism by altering the redox state of cells .
Molecular Mechanism
The molecular mechanism of this compound involves its oxidation by hydrogen peroxide in the presence of a catalyst, such as HRP or metal ions . This oxidation leads to the formation of an excited state intermediate, which emits light as it returns to the ground state. The binding interactions with HRP or metal ions facilitate the oxidation process, enhancing the chemiluminescent reaction . Additionally, the compound can inhibit or activate specific enzymes involved in oxidative stress response pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under recommended storage conditions but can degrade when exposed to light and air . Over time, the chemiluminescent intensity may decrease due to the degradation of the compound. Long-term exposure to this compound can lead to sustained oxidative stress in cells, potentially affecting cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects . At high doses, it can induce toxicity, leading to oxidative damage and inflammation in tissues . Threshold effects have been observed, where a specific dosage range triggers a marked increase in oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and redox regulation. It interacts with enzymes such as superoxide dismutase (SOD) and catalase, which play roles in detoxifying reactive oxygen species . The compound can also affect metabolic flux by altering the balance between oxidized and reduced forms of cellular metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with binding proteins . The compound can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its chemiluminescent effects . Transporters and binding proteins may facilitate its localization and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress response . Post-translational modifications, such as phosphorylation, can affect its activity and function by altering its localization within the cell .
properties
IUPAC Name |
5-amino-2,3-dihydrophthalazine-1,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2.ClH/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,9H2,(H,10,12)(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHUENIUEDOXQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)NNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647385 | |
| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74165-64-3 | |
| Record name | 5-Amino-2,3-dihydrophthalazine-1,4-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2,3-dihydro-phthalazine-1,4-dione, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



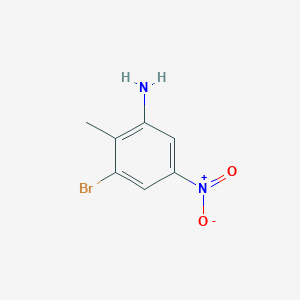
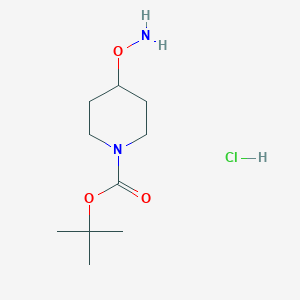

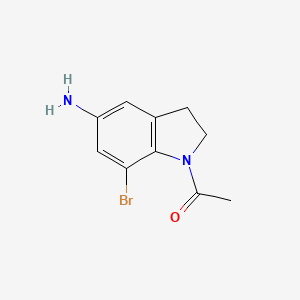


![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)
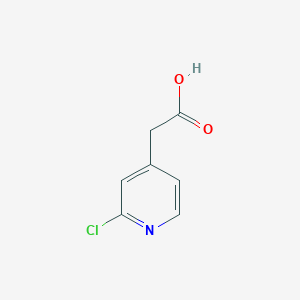
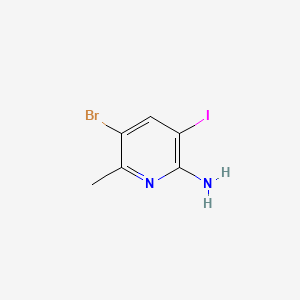
![5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292642.png)
![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1292644.png)
![3-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292645.png)
![4-Bromo-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B1292649.png)
![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292651.png)